molecular formula C26H34N4O2 B2879133 N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922065-36-9

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2879133
CAS No.: 922065-36-9
M. Wt: 434.584
InChI Key: ZBALCNLFOWGXGW-UHFFFAOYSA-N
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Description

N'-(2,5-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a structurally complex organic compound characterized by an ethanediamide backbone substituted with a 2,5-dimethylphenyl group and a multifunctional side chain.

The compound’s synthesis likely involves multi-step organic reactions, including amidation, alkylation, and heterocyclic ring formation. Crystallographic data for such complex structures are typically resolved using programs like SHELXL, a widely trusted tool for small-molecule refinement .

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-8-9-19(2)22(15-18)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-10-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBALCNLFOWGXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of tetrahydroquinoline, pyrrolidine, and ethanediamide groups distinguishes it from analogs.

Table 1: Key Comparisons with Structural Analogs

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) CAS Number Notable Features
Target Compound (as above) ~495.6 Ethanediamide, tetrahydroquinoline, pyrrolidine Low (lipophilic groups) N/A Multifunctional side chain; potential CNS activity
Nitrosopyrrolidine 100.1 Pyrrolidine, nitroso group Moderate 100-75-4 Carcinogenic nitrosamine; used in toxicology studies
1-Methyl-1,2,3,4-tetrahydroquinoline 159.2 Tetrahydroquinoline, methyl group Low 91-79-2 Precursor for alkaloid synthesis
N-(2,5-Dimethylphenyl)acetamide 163.2 Acetamide, dimethylphenyl Moderate 6628-37-9 Simple amide model for SAR studies

Key Observations:

Pyrrolidine-Containing Analogs: Nitrosopyrrolidine (CAS 100-75-4) shares the pyrrolidine ring but differs critically in its nitroso group, which confers carcinogenicity . The target compound’s pyrrolidine may enhance binding to amine receptors (e.g., GPCRs) without nitroso-related toxicity.

Tetrahydroquinoline Derivatives: 1-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-79-2) lacks the ethanediamide and pyrrolidine groups, limiting its versatility in multi-target interactions. The target compound’s tetrahydroquinoline moiety could mimic natural alkaloids, suggesting possible neuroactive properties.

Ethanediamide Backbone : Compared to N-(2,5-dimethylphenyl)acetamide, the ethanediamide group in the target compound may improve hydrogen-bonding capacity, enhancing target affinity or solubility in polar solvents.

Research Findings and Implications

  • Structural Insights: The pyrrolidine and tetrahydroquinoline groups likely contribute to the compound’s conformational flexibility and membrane permeability, critical for central nervous system (CNS) penetration. Similar pyrrolidine-containing drugs (e.g., ropinirole) exploit this feature for dopamine receptor targeting.
  • Toxicological Considerations: Unlike nitrosopyrrolidine, the absence of a nitroso group in the target compound may reduce genotoxic risks, aligning it with safer therapeutic candidates .

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